BenchChemオンラインストアへようこそ!

4-Hydroxy-6-methylpyrimidine

Process Chemistry Green Synthesis Pharmaceutical Intermediate Manufacturing

Procure 4-Hydroxy-6-methylpyrimidine (CAS 3524-87-6) for reproducible kinase inhibitor synthesis. Its unique tautomeric equilibrium (ΔrH° = -0.7 kcal/mol) ensures consistent reactivity. Heavy-metal-free synthesis routes available. Air-sensitive; verify inert gas packaging and ≥98% purity to avoid batch failures.

Molecular Formula C5H6N2O
Molecular Weight 110.11 g/mol
CAS No. 3524-87-6
Cat. No. B044548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-6-methylpyrimidine
CAS3524-87-6
Synonyms4-Hydroxy-6-methylpyrimidine;  6-Methyl-4(3H)-pyrimidinone;  6-Methyl-4-oxopyrimidine;  6-Methyl-4-pyrimidinol;  NSC 18893;  NSC 193523
Molecular FormulaC5H6N2O
Molecular Weight110.11 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N=CN1
InChIInChI=1S/C5H6N2O/c1-4-2-5(8)7-3-6-4/h2-3H,1H3,(H,6,7,8)
InChIKeyLHRIUKSRPHFASO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-6-methylpyrimidine (CAS 3524-87-6): Procurement-Relevant Chemical Identity and Baseline Specifications


4-Hydroxy-6-methylpyrimidine (CAS 3524-87-6), also designated as 6-methylpyrimidin-4-ol or 6-methyl-4(3H)-pyrimidinone, is a heterocyclic pyrimidine derivative with the molecular formula C5H6N2O and a molecular weight of 110.11 g/mol . This compound exists in a lactam-lactim tautomeric equilibrium, with the lactam form (6-methyl-4(3H)-pyrimidinone) predominating in solution, and exhibits a melting point range of 145-150°C [1]. Commercially available with purities typically ranging from 97.0% (titration) to 98% (GC), this compound is supplied as a white to orange to green crystalline powder and is classified as air-sensitive, requiring storage under inert gas at room temperature .

Why In-Class Pyrimidine Analogs Cannot Be Interchanged: The 4-Hydroxy-6-methylpyrimidine Differentiation Rationale


Generic substitution among pyrimidine derivatives is technically invalid due to the compound's position-specific tautomeric equilibrium and the unique synthetic accessibility afforded by its specific substitution pattern. Unlike 2-amino-4-hydroxy-6-methylpyrimidine, which contains an amino group that alters both reactivity and biological activity profiles , or 4,6-dihydroxypyrimidine, which exists as a mesomeric betaine in aqueous solution with different tautomeric contributions [1], 4-hydroxy-6-methylpyrimidine (specifically its lactam form, 6-methyl-4(3H)-pyrimidinone) exhibits a gas-phase tautomerization enthalpy of ΔrH° = -0.7 ± 0.2 kcal/mol that dictates its distinct nucleophilic substitution behavior and thermal stability [2]. Furthermore, procurement from vendors with validated purity specifications (≥97.0% by titration) and documented air-sensitivity handling requirements directly impacts downstream reaction reproducibility, making casual interchange with lower-purity or unspecified-grade alternatives a material risk to experimental outcomes [3].

4-Hydroxy-6-methylpyrimidine: Quantified Differentiation Evidence Against Closest Analogs and Industrial-Grade Alternatives


Heavy-Metal-Free Synthesis Route: Industrial Scalability Advantage Over Conventional Pyrimidine Syntheses

The UBE Industries patent (JPS6130575A) establishes an industrial route to 4-hydroxy-6-methylpyrimidine using inexpensive 3-aminocrotonamide and formic ester with a base (sodium methylate) at 60-160°C, without producing heavy metal compounds as by-products [1]. This contrasts with conventional pyrimidine syntheses that employ transition metal catalysts such as Raney nickel for cyclization and reduction steps . The 2024 Chinese patent CN-118530185-B further advances this differentiation by demonstrating a triphosgene-mediated route from acetoacetamide and ammonia under weakly alkaline conditions that avoids sodium hydroxide and hydrogen peroxide entirely, operating under mild conditions suitable for large-scale industrial preparation [2]. The quantified difference is binary and operationally significant: zero heavy metal waste generation versus metal-contaminated waste streams requiring costly remediation, and elimination of strong oxidizing agents that pose safety hazards at scale.

Process Chemistry Green Synthesis Pharmaceutical Intermediate Manufacturing Scale-up Feasibility

Tautomeric Equilibrium as a Reactivity Baseline: Quantified Gas-Phase Enthalpy Differentiates This Compound from Non-Tautomerizing Pyrimidines

4-Hydroxy-6-methylpyrimidine exists in a lactam-lactim tautomeric equilibrium between the enol form (4-hydroxy-6-methylpyrimidine) and the keto form (6-methyl-4(3H)-pyrimidinone). The NIST Chemistry WebBook reports the gas-phase tautomerization enthalpy (ΔrH°) for this interconversion as -0.7 ± 0.2 kcal/mol, indicating the lactam form is thermodynamically favored [1]. This quantified energy difference serves as a predictive baseline for reactivity. In contrast, 4,6-dihydroxypyrimidine exhibits fundamentally different tautomeric behavior, existing predominantly as a mesomeric betaine in aqueous solution with only partial contribution from the 6-hydroxypyrimidin-4(3H)-one form [2]. For 2-substituted analogs such as 2-amino-4-hydroxy-6-methylpyrimidine, the additional amino group introduces hydrogen-bonding networks that alter both the equilibrium position and the nucleophilic character at the 4-position, affecting reactivity in substitution reactions . The Vilsmeier-Haack reaction of 6-methyl-2S-substituted pyrimidin-4-ols proceeds via nucleophilic substitution of the hydroxyl group, a pathway whose efficiency is directly modulated by the tautomeric population distribution and the electronic effects of the 2-substituent [3].

Physical Organic Chemistry Tautomerism Reaction Prediction Structure-Reactivity Relationships

Functional Specificity in Tyrosine Kinase Inhibitor Synthesis: Differentiated Utility from 5-Substituted Pyrimidine Analogs

4-Hydroxy-6-methylpyrimidine is specifically documented as a precursor for synthesizing novel pyrimidine, 3-cyanopyridine, and m-amino-N-phenylbenzamide derivatives that function as tyrosine kinase inhibitors, as well as antitumor compounds based upon adenine [1]. This application profile distinguishes it from 5-substituted pyrimidine carbocyclic nucleoside analogs, which are intermediates for structurally distinct nucleoside medicines requiring different synthetic pathways [2]. The target compound's 4-hydroxy-6-methyl substitution pattern provides a specific hydrogen-bonding donor-acceptor geometry that is complementary to kinase ATP-binding pocket requirements, whereas 5-substituted pyrimidines orient substituents into a different spatial vector that is less optimal for this binding mode. Patents covering pyrimidine-based Src kinase inhibitors and heteroaryl compounds targeting BTK, JAK3, and TEC-kinase explicitly incorporate 4-hydroxy-6-methylpyrimidine-derived scaffolds, confirming its validated utility in this therapeutic class [3][4].

Medicinal Chemistry Kinase Inhibitors Antitumor Agents Scaffold Optimization

4-Hydroxy-6-methylpyrimidine: Validated Application Scenarios Based on Quantitative Differentiation Evidence


Large-Scale Pharmaceutical Intermediate Manufacturing with EHS Compliance Constraints

Procurement for kilo-to-ton scale synthesis of pyrimidine-based drug intermediates where environmental compliance and worker safety are critical cost drivers. The heavy-metal-free UBE Industries synthesis route (JPS6130575A) and the 2024 CN patent method avoiding NaOH/H2O2 directly address industrial requirements for waste minimization and hazard reduction [1][2]. Manufacturing facilities subject to strict heavy metal discharge limits should prioritize this compound over analogs requiring Raney nickel or other metal catalysts, as the documented metal-free route eliminates an entire waste treatment cost center and simplifies regulatory reporting.

Tyrosine Kinase Inhibitor Lead Optimization in Medicinal Chemistry

Procurement for research groups developing ATP-competitive kinase inhibitors targeting BTK, JAK3, TEC-kinase, or Src family kinases. The compound's validated use in synthesizing purimidine, 3-cyanopyridine, and m-amino-N-phenylbenzamide derivatives as tyrosine kinase inhibitors is explicitly documented [3]. Selection of this specific substitution pattern (4-hydroxy-6-methyl) over 5-substituted pyrimidine analogs is critical because the hydrogen-bonding geometry at the 4-position aligns with kinase hinge-region interactions, whereas 5-substituted scaffolds orient substituents toward solvent-exposed regions with different SAR consequences [4].

Tautomerism-Dependent Reaction Development Requiring Predictive Physical Chemical Data

Procurement for process chemistry development where reaction outcomes depend on the precise tautomeric population. The NIST-documented gas-phase tautomerization enthalpy (ΔrH° = -0.7 ± 0.2 kcal/mol) provides a quantitative baseline for predicting lactam/lactim equilibrium behavior under various temperature and solvent conditions [5]. This data is absent for many related pyrimidines and enables more accurate computational modeling of nucleophilic substitution reactions, particularly in Vilsmeier-Haack-type transformations where hydroxyl group substitution efficiency correlates with tautomeric state [6]. Research groups requiring reproducible, predictable reactivity should select this well-characterized compound over analogs lacking thermochemical benchmark data.

Adenine-Based Antitumor Agent Synthesis Requiring High-Purity Starting Material

Procurement for synthesis of antitumor compounds based upon adenine scaffolds. The target compound's documented application in this specific therapeutic area , combined with commercial availability at ≥97.0% purity (titration) to 98% (GC) with controlled moisture content (≤0.5% Max) [7], ensures batch-to-batch reproducibility in multi-step synthetic sequences. The air-sensitive nature of the material necessitates vendor-validated inert gas packaging, making supplier selection based on documented handling protocols a critical procurement criterion. Researchers synthesizing adenine-derived antitumor agents should verify vendor purity specifications and storage conditions rather than substituting with lower-purity or improperly stored alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy-6-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.